molecular formula C31H24N2S2 B12514443 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene CAS No. 745079-41-8

2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene

Cat. No.: B12514443
CAS No.: 745079-41-8
M. Wt: 488.7 g/mol
InChI Key: LTHSYOGVKMTAAV-UHFFFAOYSA-N
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Description

2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of benzothiazole groups attached to a fluorene core, which imparts distinct photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene typically involves the reaction of 2-benzothiazolyl groups with a fluorene derivative. One common method includes the use of 2-(2’,4’-dihydroxyphenyl) benzothiazole and phthalic anhydride . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spirocyclic structure, which undergoes ring opening and closing in response to environmental changes. This mechanism allows it to act as a sensor for various analytes, including metal ions and small molecules .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-bis[4-(9-carbazolyl) phenyl] fluorene (CPF)
  • 9,9-bis[4-(carbazol-9-yl) phenyl]-2,7-di tert-butylfluorene (CPTBF)

Comparison

Compared to similar compounds, 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene exhibits unique photophysical properties, such as higher fluorescence quantum yield and better selectivity for certain analytes . These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.

Properties

CAS No.

745079-41-8

Molecular Formula

C31H24N2S2

Molecular Weight

488.7 g/mol

IUPAC Name

2-[7-(1,3-benzothiazol-2-yl)-9,9-diethylfluoren-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C31H24N2S2/c1-3-31(4-2)23-17-19(29-32-25-9-5-7-11-27(25)34-29)13-15-21(23)22-16-14-20(18-24(22)31)30-33-26-10-6-8-12-28(26)35-30/h5-18H,3-4H2,1-2H3

InChI Key

LTHSYOGVKMTAAV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C6=NC7=CC=CC=C7S6)CC

Origin of Product

United States

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